



# Application Notes and Protocols: U-104 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Carbonic anhydrase inhibitor 15 |           |
| Cat. No.:            | B12383129                       | Get Quote |

A Note on Ambiguity: The designation "U-104" can refer to several distinct therapeutic agents in cancer research. This document provides detailed application notes and protocols for three such agents that have been investigated in combination with chemotherapy:

- U-104 (SLC-0111): A selective inhibitor of carbonic anhydrase IX and XII.
- PR-104: A hypoxia-activated DNA cross-linking agent.
- AK-104 (Cadonilimab): A bispecific antibody targeting PD-1 and CTLA-4.

Please select the section relevant to your specific compound of interest.

# Section 1: U-104 (SLC-0111) in Combination with Chemotherapy

#### 1.1. Introduction

U-104, also known as SLC-0111, is a potent ureidosulfonamide-based inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII)[1]. These enzymes are highly expressed in hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, which is associated with tumor progression, metastasis, and resistance to therapy[2][3]. By inhibiting CA IX/XII, U-104 disrupts pH regulation, leading to intracellular acidification, reduced cell growth, and apoptosis in cancer cells[2][3]. The rationale for combining U-104 with chemotherapy is to potentially enhance the efficacy of cytotoxic agents by modulating the tumor microenvironment.



### 1.2. Mechanism of Action: Signaling Pathway

U-104 targets carbonic anhydrases IX and XII, which are key regulators of intra- and extracellular pH in tumor cells, particularly under hypoxic conditions. Inhibition of these enzymes leads to a decrease in extracellular pH and an increase in intracellular pH, which can induce apoptosis and inhibit cell growth.





Click to download full resolution via product page

Caption: Mechanism of action of U-104 (SLC-0111).

1.3. Preclinical Data in Combination with Chemotherapy

Studies in prostate cancer models have investigated the combination of U-104 with conventional chemotherapeutic agents. The results, however, did not demonstrate a synergistic or sensitizing effect.

Table 1: Quantitative Data for U-104 in Combination with Chemotherapy



| Cell Line                    | Combinatio<br>n Agent | U-104<br>Concentrati<br>on | Chemother<br>apy<br>Concentrati<br>on | Outcome                                                                                                                        | Reference |
|------------------------------|-----------------------|----------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| AT-1<br>(Prostate<br>Cancer) | Daunorubicin          | 50 μΜ                      | 10 μΜ                                 | No intensification of apoptotic cell death. U-104 attenuated apoptosis induction by daunorubicin and instead induced necrosis. | [2]       |
| AT-1<br>(Prostate<br>Cancer) | Cisplatin             | 50 μΜ                      | 150 μΜ                                | No intensification of apoptotic cell death. U-104 attenuated apoptosis induction by cisplatin and instead induced necrosis.    | [2]       |

# 1.4. Experimental Protocols

# 1.4.1. Cell Viability and Apoptosis Assay

This protocol is based on the methodology used to assess the effect of U-104 in combination with chemotherapy on prostate cancer cells[2].



### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow for cell viability and apoptosis assays.

### Methodology:

- Cell Culture: Culture AT-1 prostate cancer cells in appropriate media and conditions.
- Treatment: Seed cells in 96-well plates. After adherence, treat the cells with U-104 (50 μM)
  alone, chemotherapy (10 μM daunorubicin or 150 μM cisplatin) alone, or the combination of



U-104 and chemotherapy for 3 hours[2].

- Apoptosis Measurement (Caspase-3 Activity): Lyse the cells and measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).
- Necrosis Measurement (LDH Release): Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
- Cell Number Estimation (Protein Quantification): Lyse the remaining cells and determine the total protein content using a standard assay (e.g., BCA assay).
- Data Analysis: Normalize caspase-3 activity and LDH release to the total protein amount to determine the relative change in apoptosis and necrosis, respectively.

# Section 2: PR-104 in Combination with Chemotherapy

#### 2.1. Introduction

PR-104 is a hypoxia-activated prodrug. It is a phosphate ester that is rapidly converted in vivo to PR-104A. Under hypoxic conditions, PR-104A is reduced to cytotoxic nitrogen mustard metabolites that induce DNA cross-linking, leading to cell death[4][5]. Since hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies, PR-104 offers a targeted approach to eliminate hypoxic cancer cells. Combining PR-104 with chemotherapy that targets aerobic cancer cells provides a rationale for a more comprehensive anti-tumor effect.

#### 2.2. Mechanism of Action: Signaling Pathway

PR-104 is inactive until it is converted to PR-104A. In hypoxic environments, PR-104A is reduced to its active metabolites, which then cross-link DNA, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Mechanism of action of PR-104.

# 2.3. Preclinical and Clinical Data in Combination with Chemotherapy

PR-104 has shown promising activity in combination with chemotherapy and radiotherapy in various cancer models.

Table 2: Quantitative Data for PR-104 in Combination with Chemotherapy



| Cancer<br>Type                                       | Combinatio<br>n Agent(s) | Model                        | PR-104<br>Dosage | Outcome                                    | Reference |
|------------------------------------------------------|--------------------------|------------------------------|------------------|--------------------------------------------|-----------|
| Pancreatic<br>Cancer<br>(Panc-01)                    | Gemcitabine              | Xenograft                    | Not specified    | Greater than additive antitumor activity   | [4]       |
| Prostate<br>Cancer<br>(22RV1)                        | Docetaxel                | Xenograft                    | Not specified    | Greater than additive antitumor activity   | [4]       |
| Acute Myeloid Leukemia (Relapsed/Re fractory)        | Monotherapy              | Phase I/II<br>Clinical Trial | 3-4 g/m²         | 32%<br>response rate<br>(CR, CRi,<br>MLFS) | [5]       |
| Acute Lymphoblasti c Leukemia (Relapsed/Re fractory) | Monotherapy              | Phase I/II<br>Clinical Trial | 3-4 g/m²         | 20%<br>response rate<br>(CR, CRi,<br>MLFS) | [5]       |

## 2.4. Experimental Protocols

# 2.4.1. In Vivo Tumor Growth Delay Study

This protocol is a general representation of methodologies used in preclinical xenograft models to evaluate the efficacy of PR-104 in combination with chemotherapy[4].

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for in vivo tumor growth delay study.



### Methodology:

- Animal Model: Use immunodeficient mice (e.g., nude or SCID).
- Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10<sup>6</sup> Panc-01 cells) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into different treatment groups.
- Treatment Administration: Administer PR-104, the chemotherapeutic agent (e.g., gemcitabine), or the combination at predetermined doses and schedules. Include a vehicle control group.
- Monitoring: Measure tumor dimensions and body weight 2-3 times per week.
- Endpoint: The study endpoint is typically when tumors reach a specific volume (e.g., 1000 mm<sup>3</sup>) or when signs of toxicity are observed.
- Data Analysis: Calculate tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint volume compared to the control group.

# Section 3: AK-104 (Cadonilimab) in Combination with Chemotherapy

#### 3.1. Introduction

AK-104 (Cadonilimab) is a novel, tetravalent bispecific antibody that simultaneously targets two immune checkpoint proteins: programmed cell death protein 1 (PD-1) and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4)[6][7]. By blocking both pathways, Cadonilimab is designed to enhance the anti-tumor immune response more effectively than blocking either pathway alone. It is being investigated in combination with chemotherapy for the first-line treatment of various advanced solid tumors.

3.2. Mechanism of Action: Signaling Pathway



Cadonilimab enhances the anti-tumor activity of T-cells by blocking the inhibitory signals from both PD-1 and CTLA-4. This dual blockade leads to increased T-cell activation, proliferation, and tumor cell killing.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. selleckchem.com [selleckchem.com]
- 3. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicenter, open-label phase Ib/II study of cadonilimab (anti PD-1 and CTLA-4 bispecific antibody) monotherapy in previously treated advanced non-small-cell lung cancer (AK104-202 study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nab-paclitaxel combined with cadonilimab (AK104) as second-line treatment for advanced gastric cancer: protocol for a phase II prospective, multicenter, single-arm clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: U-104 in Combination with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12383129#application-of-u-104-in-combination-with-chemotherapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com